molecular formula C16H14N4O3S B5106329 2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-(2-NITROPHENYL)ACETAMIDE

2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-(2-NITROPHENYL)ACETAMIDE

Cat. No.: B5106329
M. Wt: 342.4 g/mol
InChI Key: LCRWBOYTBKXZLQ-UHFFFAOYSA-N
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Description

2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-(2-NITROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-(2-NITROPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with the benzimidazole derivative.

    Attachment of the Nitro Group: The nitro group is usually introduced through nitration reactions using concentrated nitric acid and sulfuric acid.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The benzimidazole core can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), alkyl halides (R-X)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or alkylated benzimidazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-(2-NITROPHENYL)ACETAMIDE is not fully understood but is believed to involve interactions with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, potentially inhibiting their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Methylbenzimidazole: Similar structure but lacks the sulfanyl and nitrophenylacetamide groups.

    Nitrobenzimidazole: Contains a nitro group but lacks the sulfanyl and acetamide moieties.

Uniqueness

2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-(2-NITROPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfanyl group enhances its reactivity, while the nitrophenylacetamide moiety contributes to its potential biological activity.

Properties

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-10-6-7-11-13(8-10)19-16(18-11)24-9-15(21)17-12-4-2-3-5-14(12)20(22)23/h2-8H,9H2,1H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRWBOYTBKXZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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